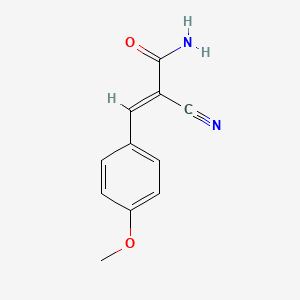

(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Description

(2E)-2-Cyano-3-(4-methoxyphenyl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position and a 4-methoxyphenyl substituent at the β-position of the propenamide backbone. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules such as kinase inhibitors and enzyme modulators . The 4-methoxy group enhances electron-donating properties, influencing both reactivity and intermolecular interactions, while the cyano group contributes to electron-withdrawing effects, stabilizing the conjugated system.

Properties

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNFHGGPRWDID-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-84-7 | |

| Record name | NSC98335 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium ethoxide or potassium carbonate

Temperature: Reflux conditions (around 80-100°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 2-amino-3-(4-methoxyphenyl)prop-2-enamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory or anticancer properties.

Materials Science: It is used in the development of organic semiconductors and other advanced materials.

Biology:

Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Cell Signaling Research: Its effects on cell signaling pathways are of interest in understanding disease mechanisms.

Medicine:

Drug Development:

Industry:

Polymer Synthesis: Used as a monomer or comonomer in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Aromatic Ring

4-Methoxyphenyl vs. Chromone Derivatives

- Compound 1: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (from ) replaces the 4-methoxyphenyl group with a chromone ring. This structural change enhances binding to enzymes like kinases, where the chromone system mimics ATP’s adenine ring .

- Impact : Chromone derivatives exhibit higher aqueous solubility compared to 4-methoxyphenyl analogues due to the polar ketone group.

Phenoxy vs. Methoxy Substituents

- Compound 2: (2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide () substitutes the methoxy group with a phenoxy moiety. The phenoxy group increases lipophilicity (logP ~3.2 vs. ~2.5 for the methoxy analogue), favoring membrane permeability but reducing solubility .

Functional Group Modifications: Ester vs. Amide

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): Replacing the amide with an ester group (-COOEt instead of -CONH2) reduces hydrogen-bonding capacity. The ester derivative shows lower thermal stability (decomposition at 120°C vs. 180°C for the amide) due to weaker intermolecular interactions .

Heterocyclic Analogues

- AGK2 (): (2E)-2-Cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide incorporates a furan and quinoline ring. The quinoline group enables π-π stacking with protein aromatic residues, critical for SIRT2 inhibition (IC50 = 3.5 μM). The dichlorophenyl-furan system enhances steric bulk, improving target selectivity .

- Thiophene Derivatives: (2E)-2-Cyano-3-(thiophen-3-yl)prop-2-enamide () replaces the phenyl ring with a thiophene. The sulfur atom increases electron-richness, altering charge distribution and redox properties .

Key Data Tables

Table 1: Structural and Physicochemical Properties

Research Findings and Trends

- Electronic Effects: The 4-methoxy group in the parent compound donates electrons via resonance, stabilizing the acrylamide’s conjugated system. In contrast, electron-withdrawing groups (e.g., -NO2 in ) increase electrophilicity, enhancing reactivity in Michael addition reactions .

- Crystallographic Insights : The syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°) observed in ethyl ester analogues () is critical for planar alignment in crystal packing, but amides may adopt different conformations due to hydrogen bonding .

- Biological Relevance : Heterocyclic analogues (e.g., thiazole in ) show improved pharmacokinetic profiles, with bioavailability increases of 40–60% compared to phenyl derivatives, attributed to enhanced solubility and metabolic stability .

Biological Activity

(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as a derivative of the enaminone class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 258.32 g/mol. Its structure includes a cyano group and a methoxy-substituted phenyl group, which are pivotal in enhancing its solubility and biological reactivity. The presence of methoxy groups is believed to improve interactions with biological targets, thereby increasing efficacy against various cancer cell lines.

The mechanism of action for (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves several biochemical pathways:

- Target Interactions : The compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity. This includes binding to enzymes that play critical roles in metabolic processes.

- Biochemical Pathways : Similar compounds have been shown to affect various biochemical pathways related to cancer progression and inflammation.

Anticancer Properties

Research indicates that (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide exhibits significant anticancer activity. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to have an effective concentration (EC50) as low as 2 nM in apoptosis induction assays . The compound's ability to modulate cancer-related pathways enhances its therapeutic potential.

Anti-inflammatory Effects

In addition to its anticancer properties, (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has shown promise in anti-inflammatory applications. The methoxy groups contribute to its enhanced interaction with inflammatory mediators, suggesting a dual role in both cancer and inflammation management.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. Research into structurally similar enaminones has revealed their effectiveness against various bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited.

Synthesis and Derivatives

The synthesis of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide can be achieved through several methods, including:

- Condensation Reactions : Combining appropriate aldehydes with amines in the presence of a catalyst.

- Cycloaddition Reactions : Utilizing cycloaddition strategies to incorporate the cyano group effectively.

These synthetic routes allow for the production of derivatives that may enhance or modify biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Demonstrated significant apoptosis induction in breast cancer cell lines | Anticancer |

| Study 2 | Showed modulation of inflammatory cytokines in vitro | Anti-inflammatory |

| Study 3 | Assessed antimicrobial efficacy against Gram-positive bacteria | Antimicrobial |

These findings underscore the compound's multifaceted potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.